

# Navigating the Safe Handling of Zofenoprilat-NES-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Zofenoprilat-NES-d5 |           |
| Cat. No.:            | B12415785           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling instructions for **Zofenoprilat-NES-d5**. As a deuterated analogue of Zofenoprilat-NES, this compound is primarily used in research and development, particularly in pharmacokinetic studies. Due to the limited availability of a specific Safety Data Sheet (SDS) for **Zofenoprilat-NES-d5**, this guide has been compiled using data from the well-characterized non-deuterated parent compound, Zofenopril calcium, and established principles for handling deuterated compounds. Deuteration is generally not considered to significantly alter the toxicological properties of a molecule, but it can affect its pharmacokinetic profile.[1][2][3] Therefore, the handling precautions for Zofenopril calcium are considered directly applicable and essential for the safe use of its deuterated form.

## **Compound Identification and Properties**

**Zofenoprilat-NES-d5** is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. The "-d5" designation indicates the presence of five deuterium atoms, which are stable, non-radioactive isotopes of hydrogen. This isotopic labeling is a valuable tool in metabolic and pharmacokinetic research.[4]

Table 1: Physicochemical Properties of Zofenopril Calcium (as a proxy for **Zofenoprilat-NES-d5**)



| Property          | Value                                                                                              | Source |
|-------------------|----------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C44H44CaN2O8S4                                                                                     | [5][6] |
| Molecular Weight  | 897.17 g/mol                                                                                       | [5]    |
| Appearance        | White, crystalline powder                                                                          | [7]    |
| Solubility        | Very slightly soluble in water and methanol; practically insoluble in acetonitrile and 2-propanol. | [7]    |
| Melting Point     | >250°C                                                                                             |        |
| Boiling Point     | 646.3°C at 760 mmHg<br>(Predicted)                                                                 |        |
| Density           | 1.34 g/cm³ (Predicted)                                                                             |        |

# Hazard Identification and Toxicological Profile

The primary hazards associated with **Zofenoprilat-NES-d5** are extrapolated from the toxicological data of Zofenopril calcium. As an ACE inhibitor, Zofenopril and its active metabolite Zofenoprilat can have significant physiological effects.

GHS Classification (based on Zofenopril calcium):

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]
- Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[5][8]
- Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[5][8]

#### Potential Health Effects:

 Ingestion: Harmful if swallowed.[8] May cause symptoms of low blood pressure, especially in individuals on low-salt diets or diuretics.[9]



- Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
- Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
- Eye Contact: May cause eye irritation.[6]
- Chronic Exposure: Long-term exposure may lead to cumulative health effects. ACE inhibitors as a class have been associated with kidney and collagen vascular disorders.[9]
- Developmental Toxicity: Based on animal studies, there is a possibility of toxic effects on fetal development.[9] ACE inhibitors may cause injury and death to the fetus in late pregnancy.[9]
- Hypersensitivity: Exposure to small quantities may induce hypersensitivity reactions, including bronchospasm, urticaria (hives), and angioedema.

Toxicological Data Summary (Zofenopril calcium):

| Endpoint                         | Result                                                                                             | Classification                         | Source |
|----------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------|--------|
| Acute Oral Toxicity              | Data not specified, but classified as harmful if swallowed.                                        | Category 4                             | [8]    |
| Skin<br>Corrosion/Irritation     | No data available.                                                                                 | Not classified                         | [6]    |
| Serious Eye<br>Damage/Irritation | No data available.                                                                                 | Not classified                         | [6]    |
| Carcinogenicity                  | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP. | Not classified                         | [6]    |
| Reproductive Toxicity            | Potential for fetal toxicity based on animal studies.                                              | Data not sufficient for classification | [9]    |



## Safe Handling and Experimental Protocols

Given the potential hazards, strict adherence to safe laboratory practices is mandatory when handling **Zofenoprilat-NES-d5**. The following protocols are based on standard procedures for handling potent pharmaceutical compounds.

### **Personal Protective Equipment (PPE)**

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10]
- Skin Protection: Wear impervious clothing, such as a lab coat, and protective gloves.[8]
  Nitrile or neoprene gloves are generally suitable.
- Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

### **Engineering Controls**

- Ventilation: Handle the compound in a well-ventilated area.[6][8] A chemical fume hood is recommended, especially when working with powders or creating solutions.
- Safety Stations: An accessible safety shower and eyewash station should be available in the immediate work area.[8]

## **Handling Procedures**

- Avoid the formation of dust and aerosols.[8]
- Do not eat, drink, or smoke in the laboratory.[8]
- Wash hands thoroughly after handling.[8]
- Keep the container tightly closed when not in use.



The following diagram illustrates a recommended workflow for the safe handling of **Zofenoprilat-NES-d5**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. salamandra.net [salamandra.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. Zofenopril Calcium | C44H44CaN2O8S4 | CID 3033690 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Zofenopril (calcium)|81938-43-4|MSDS [dcchemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Navigating the Safe Handling of Zofenoprilat-NES-d5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12415785#safety-data-sheet-and-handling-instructions-for-zofenoprilat-nes-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com